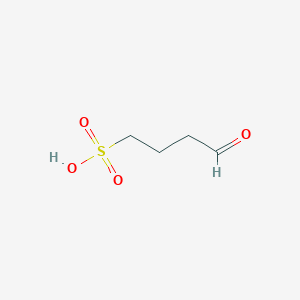

4-Oxobutane-1-sulfonic acid

Description

Contextualization within Oxo-Sulfonic Acid Chemistry

4-Oxobutane-1-sulfonic acid is an organosulfur compound that features both a ketone (oxo group) and a sulfonic acid functional group. This places it within the broader class of oxo-sulfonic acids. The general structure of a sulfonic acid is R-S(=O)₂-OH, where 'R' is an organic alkyl or aryl group. wikipedia.org In the case of this compound, the 'R' group is a four-carbon chain with a ketone at the fourth position.

The presence of both the acidic sulfonyl hydroxide (B78521) group and the reactive ketone group on the same molecule gives oxo-sulfonic acids unique chemical properties. ontosight.ai The sulfonic acid group is strongly acidic and enhances water solubility. britannica.comtaylorandfrancis.com The ketone group, on the other hand, can participate in a variety of chemical reactions, including oxidation and reduction. evitachem.com This dual functionality makes oxo-sulfonic acids interesting subjects for research and potential intermediates in organic synthesis. ontosight.aiontosight.ai

Historical Perspectives in Chemical Research

The study of sulfonic acids dates back to the 19th century. wikipedia.org Early research focused on the synthesis and reactions of simple aromatic and aliphatic sulfonic acids. britannica.comwikipedia.org Aromatic sulfonic acids were initially prepared through the sulfonation of aromatic compounds, a process involving treatment with concentrated sulfuric acid. britannica.com Aliphatic sulfonic acids were synthesized through methods like the oxidation of thiols. wikipedia.org

The development of organic chemistry in the 19th century provided the foundation for understanding the structure and reactivity of these compounds. britannica.com Over time, research expanded to include more complex sulfonic acid derivatives, including those with additional functional groups like the oxo-sulfonic acids. The synthesis of 4-hydroxybutane-1-sulfonic acid, a related compound, and its subsequent conversion to 1,4-butane sultone, was reported in the mid-20th century. google.com This highlights the long-standing interest in functionalized butane (B89635) sulfonic acid derivatives.

Current Research Trajectories and Significance

Current research on sulfonic acids and their derivatives is diverse, with applications in catalysis, materials science, and organic synthesis. wikipedia.orgbritannica.com Sulfonic acids are utilized as strong acid catalysts in various organic reactions. wikipedia.orggokemi.com For instance, p-toluenesulfonic acid is a common catalyst in organic synthesis. capitalresin.com Polymeric sulfonic acids, such as Dowex resins and Nafion, are important in ion exchange and as components of proton exchange membranes in fuel cells. wikipedia.org

The unique properties of oxo-sulfonic acids make them valuable in several research areas. The presence of the ketone functionality allows for further chemical modifications, making them useful as building blocks in the synthesis of more complex molecules. evitachem.com Research into compounds like 2-oxo-1-pyrrolidinesulfonic acid is ongoing, with potential applications in pharmaceuticals and biochemical assays. ontosight.ai The study of the synthesis and reactivity of oxo-sulfonic acids, including this compound, contributes to the broader understanding of organic chemistry and the development of new synthetic methodologies. A visible-light-promoted oxo-sulfonylation of ynamides with sulfonic acids has been reported, showcasing a modern approach to forming functionalized α-sulfonylated amides. acs.org

Compound Data

| Property | Value |

| Molecular Formula | C4H8O4S |

| Molecular Weight | 152.17 g/mol |

| CAS Number | 4064-69-1 |

| Canonical SMILES | C(CC=O)CS(=O)(=O)O |

| InChI Key | SLPCAYLNMBIEGH-UHFFFAOYSA-N |

| Topological Polar Surface Area | 79.8 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

Table 1: Physicochemical Properties of this compound guidechem.com

Structure

3D Structure

Properties

CAS No. |

4064-69-1 |

|---|---|

Molecular Formula |

C4H8O4S |

Molecular Weight |

152.17 g/mol |

IUPAC Name |

4-oxobutane-1-sulfonic acid |

InChI |

InChI=1S/C4H8O4S/c5-3-1-2-4-9(6,7)8/h3H,1-2,4H2,(H,6,7,8) |

InChI Key |

SLPCAYLNMBIEGH-UHFFFAOYSA-N |

Canonical SMILES |

C(CC=O)CS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Strategies for Carbon-Sulfur Bond Formation

The construction of the C-S bond is a critical step in the synthesis of 4-oxobutane-1-sulfonic acid. Various methods have been developed to achieve this, ranging from direct introduction of the sulfonic acid group to the use of cyclic intermediates.

Direct Sulfonation Approaches

Direct sulfonation of ketones can be a straightforward method for the synthesis of ketosulfonic acids. google.com This typically involves the reaction of a suitable ketone precursor with a sulfonating agent. For the synthesis of γ-keto sulfonic acids, methods such as the conjugate addition of sulfur nucleophiles to α,β-unsaturated ketones are prevalent. nih.govrsc.org

One potential direct route to this compound involves the reaction of methyl vinyl ketone with a source of sulfurous acid, such as sodium bisulfite. This sulfa-Michael addition is a common method for forming C-S bonds. acs.org

Another approach is the oxidation of a corresponding thiol. For instance, 4-mercaptobutan-2-one could be oxidized to yield this compound. The oxidation of thiols to sulfonic acids is a well-established transformation. wikipedia.org

Cyclization and Ring-Opening Pathways for Sultones

A versatile and widely employed strategy for the synthesis of hydroxy- and ketosulfonic acids involves the use of sultones, which are cyclic esters of hydroxysulfonic acids. acs.orgtib.eu The synthesis of this compound can be envisioned through the formation and subsequent ring-opening of a γ-sultone intermediate.

The synthesis of γ-sultones can be achieved through various methods, including intramolecular cyclization of haloalkanesulfonates or the sulfonation of olefins. acs.org For example, 4-hydroxy-1-butanesulfonic acid can exist in equilibrium with its cyclic form, γ-butyrolactone-γ-sulfone (a γ-sultone). This sultone can be prepared from precursors like bis-4-chlorobutyl ether via reaction with sodium sulfite (B76179) followed by acidification. orgsyn.org

Once formed, the γ-sultone is susceptible to nucleophilic attack, leading to ring-opening. tib.eursc.orgacs.orgnih.gov While hydrolysis of the sultone would yield the corresponding 4-hydroxybutane-1-sulfonic acid wikipedia.org, subsequent oxidation of the hydroxyl group would be necessary to arrive at the target keto-sulfonic acid.

| Precursor | Reagent(s) | Intermediate | Product | Reference(s) |

| Allyl alcohol | Sodium bisulfite | 3-hydroxy-1-propanesulfonic acid | 1,3-Propane sultone | wikipedia.org |

| bis-4-chlorobutyl ether | 1. Sodium sulfite 2. HCl | 4-hydroxybutane-1-sulfonic acid | 4-hydroxy-1-butanesulfonic acid sultone | orgsyn.org |

Conversion from Halogenated Precursors

A classical and effective method for introducing a sulfonic acid group is the reaction of an alkyl halide with a sulfite salt, typically sodium sulfite. thieme-connect.delscollege.ac.in In the context of synthesizing this compound, a suitable precursor would be a 4-halobutan-2-one.

For example, the reaction of 4-chlorobutan-2-one with sodium sulfite in an aqueous or alcoholic solution would lead to the direct formation of sodium 4-oxobutane-1-sulfonate. Subsequent acidification would then yield the desired this compound. This method is advantageous due to the commercial availability of halogenated ketone precursors. A similar approach has been utilized in the synthesis of 1,4-butane sultone, where 4-chlorobutanol is reacted with sodium sulfite. google.com

Functional Group Transformations and Derivatization

The presence of both a ketone and a sulfonic acid group in this compound allows for a range of chemical modifications at either or both of these functional sites.

Reactions Involving the Ketone Moiety

The ketone group in this compound can undergo a variety of characteristic reactions of carbonyl compounds. These include:

Reduction: The ketone can be reduced to a secondary alcohol, yielding 4-hydroxybutane-1-sulfonic acid. This transformation can be achieved using various reducing agents. The diastereoselective reduction of γ-keto-sulfonates has been reported, indicating the potential for stereochemical control. dntb.gov.ua

Thioacetalization: The carbonyl group can be protected as a dithioacetal by reacting with a dithiol in the presence of an acid catalyst. tandfonline.com This protection can be useful if selective reaction at the sulfonic acid group is desired. Cellulose (B213188) sulfonic acid has been reported as an efficient catalyst for this transformation. tandfonline.com

Dehydrogenation: Direct α,β-dehydrogenation of ketones can lead to the formation of enones. nih.gov This could potentially be applied to this compound to introduce unsaturation.

Modifications of the Sulfonic Acid Functional Group

The sulfonic acid group is a strong acid and can be converted into various derivatives, which can be useful for purification, characterization, or further synthetic transformations. acs.orgnih.gov

Esterification: Sulfonic acids can be converted to sulfonate esters. lscollege.ac.in For example, reaction with an alcohol in the presence of a dehydrating agent or conversion to the sulfonyl chloride followed by reaction with an alcohol would yield the corresponding sulfonate ester. A derivative, 4-methoxy-4-oxobutane-1-sulfonic acid, has been documented. bldpharm.comambeed.com

Halogenation: The sulfonic acid can be converted to a sulfonyl halide, most commonly a sulfonyl chloride, by treatment with reagents like thionyl chloride or phosphorus pentachloride. wikipedia.orglscollege.ac.in The resulting sulfonyl chloride is a versatile intermediate for the synthesis of sulfonamides and sulfonate esters. The reaction of γ-ketosulfonic acids with these reagents can sometimes lead to the formation of pseudo sulfonyl chlorides through participation of the neighboring keto group. ias.ac.in

Reduction: The reduction of sulfonic acids to thiols is a challenging transformation but can be achieved using strong reducing agents or multi-step procedures. oup.com A system of triphenylphosphine (B44618) and iodine has been shown to reduce arenesulfonic acids to arenethiols. oup.com

| Functional Group | Reaction Type | Reagent(s) | Product Type | Reference(s) |

| Ketone | Reduction | Reducing agents | Secondary alcohol | dntb.gov.ua |

| Ketone | Thioacetalization | Dithiol, Acid catalyst | Dithioacetal | tandfonline.comtandfonline.com |

| Sulfonic Acid | Esterification | Alcohol | Sulfonate ester | lscollege.ac.inbldpharm.comambeed.com |

| Sulfonic Acid | Halogenation | Thionyl chloride | Sulfonyl chloride | wikipedia.orglscollege.ac.inias.ac.in |

| Sulfonic Acid | Reduction | Triphenylphosphine/Iodine | Thiol | oup.com |

Catalytic and Biocatalytic Synthesis Approaches

The synthesis of this compound can be theoretically achieved through the addition of a bisulfite salt to an appropriate four-carbon α,β-unsaturated carbonyl compound in the presence of an acid catalyst. This approach is analogous to the known reaction of sodium bisulfite with unsaturated aldehydes like acrolein, which forms a stable sulfonic acid adduct. healtheffects.orggoogle.com

A plausible acid-catalyzed route to this compound could involve the reaction of crotonaldehyde (B89634) (but-2-enal) with sodium bisulfite. The acid catalyst would facilitate the 1,4-conjugate addition of the bisulfite ion to the α,β-unsaturated aldehyde.

Proposed Reaction Scheme:

CH₃-CH=CH-CHO + NaHSO₃ --(H⁺)--> HO₃S-CH(CH₃)-CH₂-CHO

While specific literature detailing this exact transformation for this compound is not abundant, the principles of sulfonation of unsaturated systems are well-established. wikipedia.orgopenochem.orgnumberanalytics.com The reaction conditions would likely need to be carefully controlled to favor the desired product and minimize polymerization or other side reactions.

Another potential starting material for acid-catalyzed synthesis is succinic anhydride (B1165640). The ring-opening of succinic anhydride with a sulfonating agent or a two-step process involving initial esterification followed by sulfonation could yield derivatives of this compound. For instance, the acid-catalyzed esterification of succinic anhydride with ethanol (B145695) is a known method to produce 4-ethoxy-4-oxobutanoic acid. Subsequent sulfonation of the aliphatic chain could be explored, although this would require harsh conditions and may lack selectivity.

Table 1: Potential Acid-Catalyzed Approaches for this compound Synthesis

| Starting Material | Reagents | Catalyst | Potential Product |

| Crotonaldehyde | Sodium Bisulfite | Mineral Acid (e.g., H₂SO₄) | 3-Sulfobutyraldehyde (isomer) |

| Vinylacetylen | Sodium Bisulfite, H₂O | Acid Catalyst | This compound (via hydration and sulfonation) |

| Succinic Anhydride | Ethanol, then Sulfonating Agent | H₂SO₄ or p-TsOH | 4-Ethoxy-4-oxobutane-1-sulfonic acid |

It is important to note that the direct acid-catalyzed synthesis of this compound from simple precursors remains an area for further research and development.

Biocatalysis offers a green and highly selective alternative for the synthesis and derivatization of complex molecules like this compound. While direct enzymatic sulfonation of an aliphatic ketone is not a commonly reported transformation, enzymatic reactions can be employed to modify the existing molecule, particularly at the ketone functional group.

Enzymatic Reduction of the Keto Group:

The ketone moiety of this compound can be a target for stereoselective reduction to a hydroxyl group, yielding a chiral hydroxy-sulfonic acid. This transformation can be achieved using ketoreductases (KREDs), a class of oxidoreductase enzymes. google.comgoogleapis.com These enzymes, often found in microorganisms like Hansenula, Rhodococcus, and Norcardia, catalyze the reduction of ketones to their corresponding alcohols with high enantioselectivity. google.com

The reaction typically requires a cofactor, such as NADPH, which is often regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase) to make the process economically viable. mdpi.com The stereochemical outcome (R or S enantiomer) of the reduction can often be controlled by selecting a KRED with the appropriate stereopreference. uni-duesseldorf.de

Table 2: Potential Enzymatic Reductions of this compound

| Enzyme Class | Enzyme Source (Example) | Reaction Type | Product |

| Ketoreductase (KRED) | Rhodococcus ruber (ADH-A) | Asymmetric Reduction | (R)-4-hydroxybutane-1-sulfonic acid |

| Ketoreductase (KRED) | Lactobacillus kefir (Lk-ADH) | Asymmetric Reduction | (S)-4-hydroxybutane-1-sulfonic acid |

Chemoenzymatic Approaches:

A chemoenzymatic strategy could combine a chemical synthesis step to create the this compound backbone with a subsequent enzymatic step for selective modification. For example, a chemical synthesis could be used to produce the target compound, which is then subjected to enzymatic reduction as described above to obtain a chiral derivative. This combination of chemical and biological methods allows for the efficient construction of the core structure and the precise introduction of chirality. mdpi.com

Furthermore, enzymes like monooxygenases could potentially be used for the oxidation of sulfur-containing precursors to the corresponding sulfonic acid, although this has been more extensively studied in the context of biodegradation rather than targeted synthesis. acs.orgresearchgate.net

Diversity-Oriented Synthesis (DOS) of this compound Derivatives

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of a wide range of structurally diverse small molecules from a common starting material or scaffold. mdpi.comcam.ac.ukscispace.com This approach is particularly valuable in drug discovery for creating compound libraries to screen for biological activity. researchgate.netnih.gov this compound, with its two distinct functional groups (a ketone and a sulfonic acid), is an attractive scaffold for DOS.

The ketone and sulfonic acid moieties can be independently or sequentially modified to create a library of derivatives with varied physicochemical properties.

Strategies for Derivatization:

Modification of the Ketone Group: The carbonyl group can undergo a wide range of reactions, including:

Reductive amination: Reaction with various primary and secondary amines in the presence of a reducing agent to yield a diverse set of amino-sulfonic acids.

Wittig reaction and related olefination reactions: To introduce a variety of substituted double bonds.

Aldol condensation: Reaction with other carbonyl compounds to build larger, more complex structures.

Grignard and organolithium additions: To introduce a wide range of alkyl, aryl, and other organic substituents at the carbonyl carbon.

Modification of the Sulfonic Acid Group: The sulfonic acid group can be converted into a variety of derivatives, such as:

Sulfonyl chlorides: By reaction with reagents like thionyl chloride or phosphorus pentachloride. The resulting sulfonyl chloride is a versatile intermediate that can be reacted with amines to form sulfonamides, with alcohols to form sulfonate esters, and with other nucleophiles.

Sulfonamides: Reaction of the sulfonyl chloride with a diverse panel of primary and secondary amines to generate a library of sulfonamides, a common motif in many pharmaceuticals.

Sulfonate esters: Reaction of the sulfonyl chloride with various alcohols to produce a range of sulfonate esters.

Table 3: Illustrative DOS Approach for this compound Derivatives

| Scaffold Position | Reaction Type | Reagent Class | Resulting Functional Group |

| C4-Oxo group | Reductive Amination | Primary/Secondary Amines | Substituted Amines |

| C4-Oxo group | Wittig Reaction | Phosphonium Ylides | Alkenes |

| C1-Sulfonic acid | Sulfonamide formation | Primary/Secondary Amines | Sulfonamides |

| C1-Sulfonic acid | Sulfonate ester formation | Alcohols/Phenols | Sulfonate Esters |

By employing a split-and-pool synthesis strategy, where a common intermediate is divided into multiple portions and each is reacted with a different reagent, a large and diverse library of this compound derivatives can be efficiently generated. This approach significantly expands the chemical space accessible from this simple starting scaffold.

Advanced Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework of 4-Oxobutane-1-sulfonic acid by mapping the chemical environments of its constituent hydrogen and carbon atoms. mdpi.com

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the three non-equivalent sets of protons in its aliphatic chain. The protons on the carbon adjacent to the electron-withdrawing sulfonic acid group (C1) are expected to be the most deshielded, thus appearing at the highest chemical shift. The protons on the carbon adjacent to the carbonyl group (C3) would appear at a lower chemical shift, followed by the protons on the central methylene (B1212753) group (C2).

For a structurally similar compound, butanoic acid, the proton signals are observed at approximately 2.33 ppm (for protons adjacent to the carbonyl group), 1.68 ppm, and 0.98 ppm. docbrown.info The highly acidic proton of the sulfonic acid group would be anticipated to produce a broad singlet at a significantly downfield chemical shift, typically above 10 ppm. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Splitting Pattern |

| -CH₂-SO₃H (C1) | ~3.0 - 3.5 | Triplet |

| -CH₂- (C2) | ~2.0 - 2.5 | Quintet |

| -CH₂-C=O (C3) | ~2.7 - 3.0 | Triplet |

| -CHO (C4) | ~9.5 - 10.0 | Singlet |

| -SO₃H | >10.0 | Broad Singlet |

Note: These are predicted values based on typical chemical shift ranges and data from analogous structures. Actual experimental values may vary based on solvent and other conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals, one for each carbon atom in a unique chemical environment. The carbonyl carbon (C4) is the most deshielded and will appear significantly downfield, typically in the range of 190-215 ppm. rsc.orglibretexts.org The carbon atom bonded to the sulfonic acid group (C1) will also be deshielded, with a predicted chemical shift in the range of 50-65 ppm. libretexts.org The remaining two methylene carbons (C2 and C3) will have chemical shifts in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

| C -SO₃H (C1) | ~50 - 60 |

| -C H₂- (C2) | ~20 - 30 |

| -C H₂-C=O (C3) | ~35 - 45 |

| -C HO (C4) | ~195 - 205 |

Note: These are predicted values. The exact chemical shifts can be influenced by the solvent and concentration.

Advanced Multi-dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, advanced multi-dimensional NMR experiments are employed. omicsonline.org

COSY (Correlation Spectroscopy): A 2D COSY experiment would reveal correlations between adjacent protons. For this compound, cross-peaks would be expected between the protons on C1 and C2, and between the protons on C2 and C3, confirming the butane (B89635) chain's integrity. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals, for instance, showing a correlation between the proton signal around 3.0-3.5 ppm and the carbon signal around 50-60 ppm (C1). mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for confirming the placement of the functional groups. For example, a correlation between the aldehydic proton (C4-H) and the carbon at C3 would be expected.

These multi-dimensional techniques, when used in concert, provide a comprehensive and unequivocal structural assignment of this compound. manchester.ac.ukacs.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the characteristic functional groups present in this compound. mt.comnih.gov

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by strong absorptions corresponding to its key functional groups. A very strong and sharp absorption band is expected in the region of 1740-1720 cm⁻¹ due to the C=O stretching vibration of the aldehyde group. msu.edu The sulfonic acid group gives rise to several characteristic bands: strong and broad absorption between 3000-2800 cm⁻¹ from the O-H stretch, and strong asymmetric and symmetric S=O stretching vibrations typically found around 1350-1340 cm⁻¹ and 1170-1140 cm⁻¹, respectively. researchgate.net The S-O single bond stretch is expected around 900 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aldehyde (C=O) | Stretch | 1740 - 1720 | Strong, Sharp |

| Aldehyde (C-H) | Stretch | 2850 - 2800 and 2750 - 2700 | Medium, Sharp |

| Sulfonic Acid (O-H) | Stretch | 3000 - 2800 | Strong, Broad |

| Sulfonic Acid (S=O) | Asymmetric Stretch | 1350 - 1340 | Strong |

| Sulfonic Acid (S=O) | Symmetric Stretch | 1170 - 1140 | Strong |

| Sulfonic Acid (S-O) | Stretch | ~900 | Medium |

| Aliphatic (C-H) | Stretch | 2960 - 2850 | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. libretexts.org While the C=O stretch of the aldehyde is observable, it is often weaker in Raman spectra compared to IR. nih.gov Conversely, the S=O stretching vibrations of the sulfonic acid group are typically strong and well-defined in the Raman spectrum. The C-S bond, which can be weak in the IR spectrum, often gives a more readily identifiable signal in Raman spectroscopy, expected in the 700-600 cm⁻¹ region. The symmetric vibrations of the carbon backbone are also generally more Raman active. mt.com The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule. frontiersin.org

Table 4: Characteristic Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde (C=O) | Stretch | 1740 - 1720 | Medium |

| Sulfonic Acid (S=O) | Symmetric Stretch | 1170 - 1140 | Strong |

| C-S Bond | Stretch | 700 - 600 | Medium-Strong |

| C-C Backbone | Stretch | 1100 - 800 | Medium |

Electronic Spectroscopy for Electronic Structure and Conjugation

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a key technique for probing the electronic structure of molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is primarily governed by the electronic transitions within the carbonyl group. The presence of a lone pair of electrons on the oxygen atom and a π-system in the C=O bond gives rise to characteristic absorptions.

Expected Spectral Features:

n → π* Transition: The promotion of a non-bonding (n) electron from the oxygen atom to an anti-bonding (π*) orbital of the carbonyl group is expected. This transition is typically weak (low molar absorptivity) and occurs at a longer wavelength.

π → π* Transition: The excitation of an electron from a bonding (π) orbital to an anti-bonding (π*) orbital of the carbonyl group results in a much stronger absorption at a shorter wavelength.

Due to the insulating effect of the propyl chain separating the carbonyl and sulfonic acid groups, no significant electronic conjugation is anticipated between these two functional groups. The sulfonic acid group itself does not possess chromophores that absorb in the conventional UV-Vis range (200-800 nm).

Hypothetical UV-Vis absorption data for this compound in a non-polar solvent are presented in the table below.

| Electronic Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| n → π | ~280 | ~15 |

| π → π | ~190 | ~1000 |

Note: The data in this table is illustrative and represents typical values for a non-conjugated keto-acid.

Mass Spectrometry in Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns.

Molecular Ion Peak:

With a molecular formula of C₄H₈O₄S, the expected exact mass of this compound is approximately 152.01 g/mol . chemsrc.com High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

Fragmentation Analysis:

The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. The stability of the resulting fragments dictates the observed fragmentation pattern. windows.net Common fragmentation pathways for this compound are expected to involve:

Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl group.

McLafferty rearrangement: A characteristic fragmentation of carbonyl compounds with a γ-hydrogen, leading to the loss of a neutral alkene.

Cleavage of the C-S bond: Resulting in fragments containing the sulfonic acid group.

A hypothetical fragmentation pattern for this compound is detailed in the following table.

| Fragment Ion (m/z) | Proposed Structure | Fragmentation Pathway |

| 125 | [C₃H₅O₃S]⁺ | Loss of ethyl radical (•C₂H₅) |

| 97 | [C₂H₅O₂S]⁺ | Loss of acetyl radical (•COCH₃) |

| 81 | [SO₃H]⁺ | Cleavage of the C-S bond |

| 71 | [C₄H₇O]⁺ | Loss of sulfonic acid radical (•SO₃H) |

| 43 | [CH₃CO]⁺ | Alpha-cleavage |

Note: This data is a hypothetical representation of a possible fragmentation pattern.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the purification of this compound and for assessing the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility and high polarity of sulfonic acids, direct analysis of this compound by GC-MS is challenging. lcms.cz Chemical derivatization is typically required to convert the analyte into a more volatile and thermally stable form. hmdb.camdpi.com Common derivatization strategies include esterification of the sulfonic acid group.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly suitable technique for the analysis of polar compounds like this compound, as it does not require the analyte to be volatile. nih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a mass spectrometer can be used for both qualitative and quantitative analysis.

Illustrative LC-MS Parameters:

| Parameter | Value |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |

| Detection | Electrospray Ionization (ESI) in negative ion mode |

Note: These are representative parameters and would require optimization for a specific analysis.

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions. nih.gov For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

Typical TLC System:

Stationary Phase: Silica gel plates.

Mobile Phase: A polar solvent system, such as a mixture of ethyl acetate, methanol, and acetic acid, would likely be effective for separating the polar product from less polar starting materials.

Visualization: Staining with an appropriate reagent, such as potassium permanganate, would be necessary to visualize the spots, as this compound is not expected to be UV-active at standard long-wave (365 nm) or short-wave (254 nm) UV light.

A hypothetical Rf value for this compound in a given solvent system would be relatively low due to its high polarity.

| Compound | Hypothetical Rf Value (Ethyl Acetate:Methanol 8:2) |

| This compound | 0.3 |

| Less polar starting material | 0.7 |

Note: Rf values are highly dependent on the specific TLC conditions.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key parameters.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. mdpi.comfu-berlin.de For 4-Oxobutane-1-sulfonic acid, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G*, could be used to optimize the molecule's three-dimensional geometry, predict its vibrational frequencies, and calculate its total electronic energy. rsc.org These calculations are foundational for further analysis, providing a clear picture of the molecule's most stable conformation. The choice of functional is crucial, as different functionals may be better suited for specific properties; for instance, some are optimized for thermochemistry, while others are better for reaction barriers. rsc.orgrsc.org

Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.menumberanalytics.comucalgary.ca The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. libretexts.org

For this compound, the HOMO is expected to be localized around the more electron-rich regions, such as the oxygen atoms of the sulfonyl and carbonyl groups. The LUMO, conversely, would likely be centered on the electrophilic carbon of the carbonyl group and the sulfur atom. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. numberanalytics.com A smaller gap suggests that the molecule is more easily excitable and thus more reactive.

Illustrative FMO Data for this compound

| Parameter | Hypothetical Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -8.5 | Indicates the energy of the highest occupied molecular orbital; related to the ionization potential and nucleophilicity. |

| LUMO Energy | -1.2 | Indicates the energy of the lowest unoccupied molecular orbital; related to the electron affinity and electrophilicity. |

| HOMO-LUMO Gap | 7.3 | The energy difference between the HOMO and LUMO; a larger gap implies higher kinetic stability. |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive, localized picture of chemical bonds and lone pairs, closely resembling a Lewis structure. uni-muenchen.denumberanalytics.comwikipedia.org This method provides insights into charge distribution, hybridization, and the delocalizing effects of orbital interactions. q-chem.comwisc.edu

Illustrative NBO Charge Data for this compound

| Atom | Hypothetical Natural Charge (e) | Description |

|---|---|---|

| O (Carbonyl) | -0.55 | Reflects the high electronegativity of the oxygen atom, leading to a polarized C=O bond. |

| C (Carbonyl) | +0.45 | Indicates the electrophilic nature of the carbonyl carbon. |

| S (Sulfonyl) | +1.50 | Shows a significant positive charge due to bonding with three highly electronegative oxygen atoms. |

| O (Sulfonyl) | -0.70 | Indicates a strong negative charge, contributing to the acidic nature of the sulfonic acid group. |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is an invaluable tool for exploring the potential chemical reactions a molecule might undergo, providing a detailed, step-by-step view of the reaction pathway. catalysis.blognumberanalytics.com

By mapping the potential energy surface, computational methods can identify the most likely pathways for a chemical reaction. rsc.org For this compound, one could study reactions such as its deprotonation in a basic solution or a nucleophilic addition to the carbonyl group. Methods like Intrinsic Reaction Coordinate (IRC) calculations can trace the path from a transition state down to the reactants and products, confirming that a specific transition state connects the intended species. numberanalytics.com These studies can reveal the presence of intermediate structures and help rationalize the formation of specific products.

The activation energy is the energy barrier that must be overcome for a reaction to occur. numberanalytics.com Computationally, this is determined by locating the transition state structure on the potential energy surface—a first-order saddle point—and calculating the energy difference between it and the reactants. umich.eduresearchgate.net DFT is a common method for calculating these energy barriers. acs.org For instance, the activation energy for the nucleophilic attack of a hydride ion on the carbonyl carbon of this compound could be calculated. A lower activation energy would imply a faster reaction rate under given conditions.

Illustrative Activation Energy Data for a Hypothetical Reaction

| Reaction | Reactants | Transition State | Products | Activation Energy (kcal/mol) |

|---|

| Hydride Addition | this compound + H⁻ | [H···C(O)R-SO₃H]⁻ | 4-Hydroxybutane-1-sulfonic acid anion | 15.2 |

Structure-Reactivity Relationships from Computational Models

Computational models are pivotal in elucidating the relationship between the molecular structure of this compound and its chemical reactivity. While direct computational studies on this specific molecule are not extensively available in public literature, its reactivity can be inferred from the analysis of its functional groups—a terminal sulfonic acid and a ketone group at the C4 position—and by drawing parallels with structurally similar compounds like other alkanesulfonic acids and sulfobetaines.

The reactivity of this compound is dictated by the electronic properties of its constituent atoms and functional groups. Computational methods, particularly Density Functional Theory (DFT), are employed to model these properties. Key aspects of a structure-reactivity analysis would include:

Molecular Geometry Optimization: The first step involves calculating the most stable three-dimensional conformation of the molecule. For this compound, this would clarify the spatial arrangement of the sulfonate group relative to the carbonyl group, which can influence intramolecular interactions.

Electrostatic Potential (ESP) Mapping: An ESP map reveals the distribution of charge across the molecule. For this compound, these maps would highlight the electron-deficient regions (electrophilic sites) and electron-rich regions (nucleophilic sites). The acidic proton of the sulfonic acid group would appear as a strongly positive (electrophilic) region, while the oxygen atoms of both the sulfonate and carbonyl groups would be strongly negative (nucleophilic). The carbon atom of the carbonyl group is also a key electrophilic site, susceptible to nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO location indicates the site of electron donation (nucleophilic attack), whereas the LUMO location indicates the site of electron acceptance (electrophilic attack). For this molecule, the HOMO is expected to be localized on the oxygen atoms, while the LUMO would likely be centered on the carbonyl carbon and the sulfur atom.

Reaction Pathway Modeling: Computational models can simulate reaction mechanisms, such as the nucleophilic addition to the carbonyl group or the deprotonation of the sulfonic acid. By calculating the energy of transition states and intermediates, a model can predict the most favorable reaction pathways and estimate reaction rates. For instance, studies on the ring-opening of 1,4-butane sultone, a related cyclic ester of 4-hydroxybutanesulfonic acid, show its susceptibility to nucleophilic attack, a principle that also applies to the reactivity of the open-chain this compound. wikipedia.orggoogle.com

The following table summarizes key parameters that would be derived from a computational analysis to describe the structure-reactivity profile of this compound.

| Computational Parameter | Description | Implication for Reactivity |

| Optimized Bond Lengths (Å) | Calculated distances between bonded atoms in the lowest energy conformation. | Provides insight into bond strength and potential for bond cleavage. |

| Mulliken/NPA Atomic Charges | Distribution of partial charges on each atom. | Identifies electrophilic (positive charge) and nucleophilic (negative charge) centers. |

| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital. | A higher HOMO energy indicates a greater tendency to donate electrons (stronger nucleophile). |

| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy indicates a greater tendency to accept electrons (stronger electrophile). |

| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity. |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions with other polar molecules. |

Solvation Models and Solvent Effects on Reactivity

The chemical behavior of a polar molecule like this compound is profoundly influenced by its solvent environment. Computational solvation models are essential for predicting how different solvents affect the molecule's conformation, stability, and reactivity. Chemical reactions involving charged or zwitterionic species are particularly sensitive to solvent effects. alzdiscovery.org

Solvation models in computational chemistry are broadly categorized into two types:

Implicit (Continuum) Solvation Models: These models treat the solvent as a continuous medium with a defined dielectric constant (ε), rather than as individual molecules. The solute is placed within a cavity in this continuum, and the model calculates the electrostatic interaction between the solute and the polarized solvent.

Polarizable Continuum Model (PCM): This is a widely used method that creates a solute cavity from a set of overlapping spheres. nih.gov The Integral Equation Formalism variant (IEFPCM) is a common and robust implementation. nih.gov

Solvation Model based on Density (SMD): This model is parameterized for a wide range of solvents and includes terms for cavitation, dispersion, and solvent structure, in addition to electrostatics, often providing very accurate solvation free energies. google.com

Explicit Solvation Models: In this approach, a finite number of individual solvent molecules are included in the calculation, typically forming one or more solvation shells around the solute molecule. This "supermolecule" approach is computationally intensive but can accurately model specific solute-solvent interactions, such as hydrogen bonding, which are critical for protic solvents like water. alzdiscovery.org Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) models often use an explicit model for the first solvation shell (treated with QM) and a continuum model for the bulk solvent.

The choice of solvent significantly impacts the reactivity of this compound:

Polar Protic Solvents (e.g., Water): Water can form strong hydrogen bonds with both the sulfonic acid and carbonyl groups. This stabilizes the molecule and can facilitate proton transfer reactions. In aqueous solutions, aminosulfonic acids are predominantly found in their zwitterionic form, and it is expected that this compound would also be highly stabilized by hydration. nih.gov Studies on sulfobetaines have shown that the sulfonate group can organize a tightly bound hydration layer of several water molecules, which can enhance local acidity and influence reaction rates. acs.org

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide - DMSO): Solvents like DMSO can accept hydrogen bonds but cannot donate them. They effectively solvate cations but are less effective at solvating anions compared to protic solvents. The ionization thermodynamics of sulfonic acids are significantly different in DMSO compared to water, with ionization being much more endothermic in DMSO. nih.gov This would affect the acidity and nucleophilicity of the respective functional groups on the molecule.

The following table compares the characteristics of common solvation models used in computational chemistry.

| Solvation Model | Type | Key Features | Strengths | Weaknesses |

| PCM/IEFPCM | Implicit | Represents the solvent as a polarizable continuum. Defines a solute cavity using overlapping atomic spheres. | Computationally efficient; good for calculating bulk electrostatic effects. | Does not account for specific solute-solvent interactions like hydrogen bonds; cavity definition can be ambiguous. |

| SMD | Implicit | A universal continuum model parameterized with extensive experimental data. Includes non-electrostatic terms. | High accuracy for solvation free energies across a wide range of solvents. | Still lacks specific interaction details; performance depends on the quality of parameterization. |

| Explicit Model | Explicit | Includes a specific number of individual solvent molecules in the quantum mechanical calculation. | Accurately models specific, short-range interactions (e.g., hydrogen bonds). Essential for reactions where the solvent acts as a reactant or catalyst. | Computationally very expensive; results can depend on the number and initial placement of solvent molecules; does not fully capture bulk solvent effects. |

| QM/MM | Hybrid | Treats the solute and immediate solvent molecules with quantum mechanics (QM) and the rest of the solvent with molecular mechanics (MM). | Balances accuracy and computational cost; captures both specific interactions and bulk effects. | Requires careful setup of the QM/MM boundary; results can be sensitive to the choice of force field. |

Reactivity Profiles and Mechanistic Studies

Acidic Properties and Protonation Equilibria

The protonation equilibrium of 4-oxobutane-1-sulfonic acid in solution is dominated by the dissociation of the sulfonic acid proton:

R-SO₃H + H₂O ⇌ R-SO₃⁻ + H₃O⁺

The equilibrium lies far to the right, signifying a high degree of ionization. libretexts.org The presence of the oxo group at the 4-position is expected to have a minor electron-withdrawing effect on the sulfonic acid group, which could slightly increase its acidity compared to a simple alkanesulfonic acid, though this effect is likely to be small due to the separation by a three-carbon chain.

The protonation of the carbonyl oxygen of the aldehyde group can also occur, particularly in strongly acidic media. However, this equilibrium is much less significant compared to the deprotonation of the sulfonic acid group.

| Compound | Functional Group | General pKa Range |

| Alkanesulfonic Acids | -SO₃H | -2 to -3 |

| Carboxylic Acids | -COOH | 4 to 5 |

This table provides a general comparison of the acidity of sulfonic acids and carboxylic acids.

Nucleophilic and Electrophilic Reactivity of Constituent Functional Groups

The chemical reactivity of this compound is characterized by the distinct properties of its two functional groups: the electrophilic aldehyde and the nucleophilic (in its deprotonated form) sulfonate group.

The aldehyde group possesses a carbonyl carbon that is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to nucleophilic attack. Aldehydes are generally more electrophilic than ketones due to reduced steric hindrance and fewer electron-donating alkyl groups stabilizing the partial positive charge on the carbonyl carbon. catalysis.blog The electrophilicity of the aldehyde in this compound allows it to participate in a variety of addition reactions with nucleophiles.

Conversely, the sulfonate group (SO₃⁻) , the conjugate base of the sulfonic acid, is a weak nucleophile. The negative charge is delocalized over the three oxygen atoms, reducing the nucleophilic character of any single oxygen atom. The sulfur atom in the sulfonic acid group is generally considered electrophilic due to the strong electron-withdrawing effect of the oxygen atoms. acs.org However, under specific conditions, the sulfur atom can exhibit nucleophilic character. acs.org

The bifunctional nature of this molecule, containing both an electrophilic center (the aldehyde carbon) and a potentially nucleophilic center (the sulfonate oxygen atoms), opens the possibility for intramolecular interactions, although the formation of a stable cyclic product through direct nucleophilic attack of the sulfonate on the aldehyde is not a commonly reported reaction pathway. Other reactions, such as those involving the enol or enolate of the aldehyde, could also be considered.

Cyclization and Rearrangement Reactions

The structure of this compound, with a carbonyl group and a sulfonic acid group separated by a propyl chain, allows for the potential of intramolecular cyclization reactions. One of the most relevant cyclization reactions for a related compound, 4-hydroxybutane-1-sulfonic acid, is the formation of a sultone (a cyclic sulfonic ester). This typically occurs through dehydration.

While direct intramolecular cyclization of this compound itself is not extensively documented, related γ-oxo acids can undergo cyclization to form lactones or other heterocyclic systems under specific conditions, often promoted by acid or base catalysts. nih.gov For instance, the aldehyde functionality could potentially be converted to a more reactive intermediate that facilitates cyclization.

Rearrangement reactions, such as the Nazarov cyclization, are typically associated with divinyl ketones and proceed via a 4π-electrocyclic reaction catalyzed by strong acids to form cyclopentenones. organic-chemistry.org While this compound does not fit the typical substrate profile for a Nazarov reaction, the general principle of acid-catalyzed rearrangements could potentially be applicable under specific conditions, leading to the formation of cyclic products.

Catalytic Activity in Organic Transformations

The strong acidic nature of the sulfonic acid group allows this compound to act as a Brønsted acid catalyst in a variety of organic transformations. catalysis.blog The presence of the aldehyde functionality could also allow it to participate as a bifunctional catalyst in certain reactions. researchgate.net

Brønsted Acid Catalysis

As a strong Brønsted acid, this compound can protonate various substrates, thereby activating them for subsequent reactions. catalysis.blog This catalytic activity is analogous to that of other well-known sulfonic acids like p-toluenesulfonic acid (TsOH) and methanesulfonic acid (MSA). The general mechanism involves the donation of a proton from the sulfonic acid to the substrate, creating a more reactive cationic intermediate. scispace.com

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are often catalyzed by Brønsted acids. scielo.brtcichemicals.com Sulfonic acid-functionalized catalysts have been shown to be effective in promoting various MCRs, such as the Biginelli and Hantzsch reactions. scielo.br The role of the acid catalyst is typically to activate a carbonyl component towards nucleophilic attack. While specific examples utilizing this compound are scarce, its acidic nature suggests it could be a viable catalyst for such transformations. The aldehyde group within the catalyst molecule itself could potentially participate in the MCR, leading to more complex product architectures.

Applications in Esterification and Amidation Reactions

Esterification: The Fischer esterification, the reaction of a carboxylic acid with an alcohol to form an ester, is a classic example of a reaction catalyzed by a strong Brønsted acid. masterorganicchemistry.comchemguide.co.uk The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the sulfonic acid catalyst, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. rsc.org Subsequent dehydration leads to the ester product. masterorganicchemistry.com Although sulfuric acid is commonly used, other sulfonic acids are also effective. chemguide.co.uk this compound, with its strong acidic character, would be expected to effectively catalyze esterification reactions.

Amidation: The direct formation of amides from carboxylic acids and amines is a challenging transformation that often requires harsh conditions or the use of coupling agents. However, acid catalysis can promote this reaction. ucl.ac.uk Brønsted acids can activate the carboxylic acid in a manner similar to esterification, facilitating the attack by the amine. Sulfonic acid-based catalysts have been employed for amidation reactions. researchgate.net Therefore, this compound could potentially serve as a catalyst for direct amidation, although the reaction would likely require elevated temperatures to drive off the water formed.

Complexation and Coordination Chemistry

The coordination chemistry of this compound is not extensively documented in the scientific literature. However, by examining the behavior of its constituent functional groups—the sulfonate group and the ketone carbonyl group—its potential interactions with metal ions can be inferred. The presence of both a hard oxygen donor in the sulfonate group and a borderline oxygen donor in the carbonyl group suggests the possibility of this compound acting as a ligand for a variety of metal centers.

The sulfonate group (R-SO₃⁻) is known to participate in coordination with a range of metal ions. It can act as a monodentate ligand, coordinating through one of its oxygen atoms, or as a bridging ligand, linking multiple metal centers. The coordination of sulfonate ligands has been observed with various metals, including barium(II), silver(I), manganese(II), zinc(II), and cobalt(II) asianpubs.org. Additionally, palladium(II), platinum(II), rhodium(I), and molybdenum(0) complexes with sulfonate-containing ligands have been synthesized rsc.org. In some instances, the sulfonate group's role can be complex, balancing direct coordination to a metal ion with its strong tendency to act as a hydrogen bond acceptor rsc.org. Bidentate ligands that feature a sulfonate donor group are of particular interest in the development of catalysts louisville.edu.

The ketone's carbonyl group (C=O) can also interact with metal ions, typically acting as a Lewis base. These interactions are generally weaker than those of the sulfonate group and are more pronounced with hard Lewis acidic metal ions such as iron(II), iron(III), magnesium(II), and aluminum(III) researchgate.net. For simple ketones, this interaction might be more accurately described as a Lewis acid-base adduct rather than a formal coordination complex researchgate.net. However, in molecules with multiple potential donor sites, the carbonyl group can participate in chelation. For instance, α-hydroxy ketones are known to form stable chelate complexes with metal ions like calcium(II) dtic.mil. While this compound does not have a hydroxyl group in the alpha position, the presence of the sulfonate group further down the carbon chain could potentially lead to the formation of a large chelate ring, although this is likely to be sterically less favorable.

Given the γ-position of the ketone relative to the sulfonate group in this compound, it could potentially act as a bidentate ligand, forming a six-membered chelate ring with a metal ion. The formation and stability of such a complex would depend on the nature of the metal ion, the solvent, and the pH of the medium.

The table below summarizes the potential coordination behavior of this compound based on the known chemistry of its functional groups.

| Functional Group | Potential Coordination Modes | Potential Metal Ion Partners |

| Sulfonate (-SO₃⁻) | Monodentate, Bidentate (chelating or bridging) | Ba(II), Ag(I), Mn(II), Zn(II), Co(II), Pd(II), Pt(II), Rh(I), Mo(0), U(VI) asianpubs.orgrsc.orgrsc.org |

| Ketone (C=O) | Monodentate (Lewis base interaction) | Fe(II), Fe(III), Mg(II), Al(III) researchgate.net |

| Whole Molecule | Bidentate (forming a chelate ring) | Transition metals, Lanthanides |

Biochemical and Environmental Considerations

Potential Roles in Metabolic Pathways (Inferred from Related Chemical Structures)

While specific metabolic pathways for 4-Oxobutane-1-sulfonic acid are not extensively documented, its structural features—a ketone (oxo) group and a sulfonic acid moiety—allow for informed speculation on its potential biological interactions by examining the metabolism of related compounds.

Oxoacids, also known as keto acids, are integral to numerous metabolic pathways, most notably the citric acid cycle (Krebs cycle), which is central to cellular energy production. ontosight.ai These compounds contain a carbonyl group adjacent to a carboxyl group and are key intermediates in the synthesis and degradation of amino acids and other vital organic molecules. ontosight.ai The metabolism of oxoacids is crucial for generating energy in the form of ATP. ontosight.ai

Given its 4-oxo group, this compound shares a structural characteristic with naturally occurring oxoacids like α-ketoglutarate and oxaloacetate. ontosight.ai For instance, 2-oxobutanoate (B1229078) (α-ketobutyrate) is a key intermediate in the metabolism of the amino acids glycine, serine, threonine, cysteine, and methionine. It participates in pathways such as valine, leucine, and isoleucine biosynthesis. genome.jp The structural similarity suggests that this compound could potentially interact with enzymes that recognize and process oxoacids. However, the replacement of the typical carboxyl group with a more stable and acidic sulfonate group would significantly alter its reactivity and recognition by metabolic enzymes. nih.gov

In some specialized metabolic pathways, such as those in methanogenic archaea, oxoacids with sulfonate groups play a critical role. For example, sulfopyruvate, an oxoacid, is a key intermediate in the biosynthesis of coenzyme M (2-mercaptoethanesulfonate), which is essential for methane (B114726) production. nih.gov This demonstrates that biological systems can and do utilize sulfonated oxoacids.

Sulfonic acid derivatives are present in various biological systems and exhibit a range of pharmacological activities. researchgate.net The discovery of taurine (B1682933) (2-aminoethanesulfonic acid) in 1827 was a landmark in understanding the biological significance of sulfonic acids; it constitutes up to 0.1% of the human body weight. researchgate.net Taurine, a product of methionine and cysteine metabolism, plays several important biological roles. researchgate.net

The sulfonic acid group is a key structural feature in many biologically active compounds. nih.gov It is often used as a bioisostere for the phosphate (B84403) group due to its ability to carry a negative charge at physiological pH. nih.gov This property can influence a molecule's solubility, membrane permeability, and interactions with biological targets like enzymes and receptors. ontosight.aigoogle.com For example, some sulfonamides are known for their antibacterial properties. ontosight.ai

The presence of a sulfonic acid group in this compound suggests it could have enhanced water solubility compared to its carboxylic acid analog. google.com This property is often advantageous for biological activity and excretion. google.com The stability of the carbon-sulfur bond in sulfonic acids, compared to the more readily metabolized carboxyl group, could also lead to greater persistence within a biological system. nih.gov

Applications in Advanced Materials and Chemical Technologies

Utilization as a Synthetic Intermediate for Functional Molecules

The unique structure of 4-oxobutane-1-sulfonic acid makes it a valuable building block in organic synthesis. The presence of both an electrophilic ketone and a nucleophilic sulfonic acid group (or its derivatives) on a flexible four-carbon chain allows for the construction of diverse and functionalized molecules.

Research has shown that related structures, such as 4-aryl-4-oxobutane-1,1,2,2-tetracarbonitriles, can undergo complex reactions like spiro heterocyclization to form 3H-pyrrole derivatives. researchgate.net These reactions highlight how the oxobutane backbone can be manipulated to create intricate molecular architectures. For instance, the reaction of these tetracarbonitrile derivatives with morpholine (B109124) leads to the formation of 2-oxa-7-azaspiro[4.4]nona-3,6,8-triene-9-carbonitriles. researchgate.net Further reactions of these products can yield various substituted pyrroles, demonstrating the synthetic potential of the 4-oxobutane framework. researchgate.net

Similarly, derivatives like methyl 4-(3-aminobenzofuran-2-yl)-4-oxobutanoate serve as intermediates in the synthesis of more complex heterocyclic systems. chemscene.com The core butanoate structure is a key component for building these larger molecules. The synthesis of 4-oxobutane-1,1,2,2-tetracarbonitriles containing a phenol (B47542) fragment has been achieved through the reaction of tetracyanoethylene (B109619) with 4-hydroxyphenyl-substituted ketones. rsc.org These phenol-containing compounds are functionalized derivatives used in diversity-oriented synthesis, with potential for creating molecules with tunable optical properties. rsc.org

The related compound, 4-hydroxybutane-1-sulfonic acid, is a key precursor in the synthesis of 1,4-butane sultone. google.com This transformation is typically achieved through dehydration, showcasing a common strategy to convert the sulfonic acid and hydroxyl groups into a reactive cyclic sulfonate ester. google.com This sultone is a powerful sulfonating agent used in the preparation of biological buffers and as an additive for lithium-ion battery electrolytes. google.com

Role in the Design of Novel Organic Reagents

The inherent properties of this compound, particularly its acidic nature and potential for modification, make it a cornerstone in the design of novel organic reagents, especially catalysts. The sulfonic acid group (–SO₃H) is a strong Brønsted acid, a feature that is exploited in creating acid catalysts. wikipedia.org

By functionalizing various core structures with sulfonic acid groups, researchers have developed a range of task-specific reagents. For example, sulfonyl chloride resins, which can be synthesized from precursors containing sulfonic acid groups, are used in solid-phase organic synthesis. soton.ac.uk These solid-supported reagents simplify purification processes and can help mitigate the hazards associated with their solution-phase counterparts. soton.ac.uk

The development of sulfonic acid-functionalized materials is a significant area of research. uq.edu.au These materials, which include mesoporous silicas, polymers, and carbons, act as heterogeneous solid acid catalysts. uq.edu.aumdpi.com The synthesis often involves anchoring organosiloxane precursors with thiol groups onto a support, followed by oxidation to sulfonic acid groups. mdpi.com This methodology allows for precise control over the catalyst's properties, such as acidity and hydrophobicity. uq.edu.au

Furthermore, the combination of a sulfonic acid with other functional groups can lead to reagents with unique reactivity. For instance, the synthesis of sulfonamides can be achieved directly from sulfonic acids or their salts, demonstrating their utility as precursors for other important chemical classes. organic-chemistry.org

Incorporation into Polymeric Systems

The sulfonic acid group is a key functional moiety for modifying the properties of polymers, imparting characteristics such as ion conductivity, hydrophilicity, and catalytic activity. While direct polymerization of this compound is not widely documented, the incorporation of similar sulfonated monomers is a well-established strategy in polymer science.

Polymeric sulfonic acids are highly useful materials. wikipedia.org A prominent example is the use of sulfonated polystyrene, often in the form of Dowex resins, which function as solid acid catalysts and ion-exchange resins for applications like water softening. wikipedia.org The synthesis of these materials can involve the polymerization of a sulfonated monomer, such as styrene (B11656) sulfonic acid, or the post-polymerization sulfonation of a pre-existing polymer like polystyrene. google.commdpi.com

Research has detailed the synthesis of polymer-supported catalysts where sulfonic acid groups are integral to their function. For example, a heterogeneous catalyst was synthesized using 1,4-butane sultone (derived from 4-hydroxybutane-1-sulfonic acid) to decorate a benzimidazolium-based ionic liquid, which was then supported on a poly(vinylbenzyl) polymer. scielo.br This catalyst demonstrated effectiveness in the Biginelli multicomponent reaction. scielo.br

The presence of sulfonic acid groups in polymer chains significantly influences their physical properties. In sulfonated polypentenamers, the glass transition temperature (Tg) was found to increase with a higher percentage of sulfonation. mdpi.com This is due to the strong ion-dipole interactions between the sulfonic acid groups, which restrict the motion of the polymer chains. mdpi.com Another critical application is in the creation of proton-exchange membranes for fuel cells, where fluorinated polymeric sulfonic acids like Nafion are used. wikipedia.org

Contribution to Ionic Liquid Synthesis and Catalysis

A significant application of sulfonic acid-containing compounds, including those derived from the this compound framework, is in the synthesis of Brønsted acidic task-specific ionic liquids (TSILs). dokumen.pub These TSILs are designed to have specific properties, often combining the benefits of ionic liquids (e.g., low volatility, thermal stability) with catalytic activity. nih.gov The sulfonic acid group is covalently tethered to the cation of the ionic liquid, providing a strong, recyclable acid catalyst. dokumen.pub

These sulfonic acid-functionalized ionic liquids (SAILs) have proven to be effective catalysts for a wide array of acid-catalyzed organic reactions, including:

Esterification: SAILs have been successfully used in the esterification of carboxylic acids with alcohols. For example, a pyridinium-based ionic liquid containing a propane (B168953) sulfonic acid group showed high efficiency in converting furfuryl alcohol to ethyl levulinate. nih.gov Another study demonstrated the use of SAILs for the esterification of oleic acid with ethanol (B145695), a key reaction in biodiesel production. mdpi.com

Multicomponent Reactions: SO₃H-functionalized ionic liquids are efficient catalysts for multicomponent reactions like the Biginelli reaction, which is used to synthesize dihydropyrimidinones. scielo.br

Hydrolysis: The hydrolysis of polysaccharides like cellulose (B213188) into fermentable sugars is a critical step in biofuel production. Imidazolium-based ionic liquids with a flexible linker to a sulfonic acid group have shown high catalytic activity for cellulose hydrolysis. researchgate.net

The catalytic performance of these SAILs can be tuned by altering the structure of the cation, the anion, or the linker connecting the sulfonic acid group. mdpi.comresearchgate.net For instance, imidazolium-based SAILs have been found to be more active than pyridinium (B92312) or triethanolammonium-based ones for cellulose hydrolysis. researchgate.net

Below is a table summarizing various sulfonic acid-functionalized ionic liquids and their catalytic applications.

| Ionic Liquid Catalyst | Reaction Type | Substrates | Yield/Conversion | Reference |

| [PSna][HSO₄] (Pyridinium propyl sulfonic acid hydrogen sulfate) | Esterification/Etherification | Furfuryl Alcohol and Ethanol | 96.10% Yield of EL | nih.gov |

| 1,3-Disulfonic acid benzimidazolium chloride | Biginelli Reaction | Aromatic aldehydes, ethyl acetoacetate, urea | 88-97% Yield | scielo.br |

| [Et₃N-SO₃H][HSO₄] (N,N-diethyl-N-sulfoethanaminium hydrogen sulfate) | Biginelli Reaction | Aldehydes, β-ketoesters, urea/thiourea | High Yields | scielo.br |

| Imidazolium-based SAIL with flexible linker | Hydrolysis | Cellulose | High TRS and Glucose | researchgate.net |

| Lipophilic alkyl chain SAIL | Esterification | Oleic Acid and Ethanol | High Conversion | mdpi.com |

| 3-Methyl-1-sulfonic acid imidazolium (B1220033) chloride | Hantzsch Reaction | 4-Hydroxybenzaldehyde, acetylacetone, amines | 80-93% Yield | scielo.br |

EL: Ethyl Levulinate, TRS: Total Reducing Sugars

Future Research Directions and Challenges

Development of Novel Asymmetric Synthesis Methodologies

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern chemistry, particularly in pharmaceuticals where different enantiomers can exhibit varied biological activity. wikipedia.org Asymmetric synthesis, the process of selectively creating one stereoisomer, presents a significant area for future research concerning derivatives of 4-oxobutane-1-sulfonic acid. wikipedia.orgcuhk.edu.hk The primary challenge lies in controlling the stereochemistry, for instance, during the reduction of the ketone group to a chiral alcohol or in functionalizing the carbons adjacent to the carbonyl.

Future approaches will likely move beyond classical methods and embrace more sophisticated catalytic systems. ntu.edu.sg Key strategies that warrant investigation include:

Enantioselective Catalysis : This approach uses a chiral catalyst in sub-stoichiometric amounts to generate a chiral product. wikipedia.org For the transformation of this compound, research could focus on developing transition-metal catalysts with novel chiral ligands for asymmetric hydrogenation or transfer hydrogenation of the ketone. wikipedia.org Organocatalysis, which uses small organic molecules as catalysts, also presents a promising avenue for enantioselective C-C bond formations at the α-position to the carbonyl. wikipedia.org

Chiral Auxiliaries : A chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the chiral product. wikipedia.org Research could explore the use of recoverable and reusable auxiliaries to improve the efficiency and cost-effectiveness of synthesizing chiral derivatives of this compound.

Biocatalysis : The use of enzymes offers exceptional selectivity under mild conditions. wikipedia.org Ketoreductases, for example, could be employed for the highly enantioselective reduction of the ketone in this compound to produce a specific enantiomer of the corresponding alcohol.

A significant challenge is the potential for the sulfonic acid group to interfere with certain catalytic systems. Therefore, the design of catalysts that are tolerant to acidic functional groups or the use of appropriate protecting group strategies will be critical for success. tcichemicals.com

Table 1: Potential Asymmetric Synthesis Strategies for this compound Derivatives

| Methodology | Description | Potential Application | Key Challenge |

| Asymmetric Catalysis | Employs chiral metal complexes or organocatalysts to favor the formation of one enantiomer. wikipedia.org | Enantioselective reduction of the ketone to a chiral alcohol. | Catalyst compatibility with the sulfonic acid moiety. |

| Chiral Auxiliaries | A chiral organic compound is temporarily attached to the substrate to direct a diastereoselective reaction. wikipedia.org | Guiding alkylation or other modifications at the α-carbon. | Requires additional steps for attachment and removal of the auxiliary. |

| Biocatalysis | Utilizes enzymes (e.g., ketoreductases) to perform highly stereoselective transformations. wikipedia.orgacs.org | Production of enantiopure 4-hydroxybutane-1-sulfonic acid. | Enzyme stability and activity in the presence of the substrate. |

Advanced Computational Modeling for Complex Chemical Systems

Computational chemistry provides powerful tools for predicting molecular properties and modeling reaction dynamics, thereby accelerating research and reducing experimental costs. researchgate.netresearchgate.net For this compound, advanced computational modeling represents a significant frontier for understanding its intrinsic properties and reactivity.

Future research will likely leverage a hierarchy of computational methods:

Quantum Mechanics (QM) : Methods like Density Functional Theory (DFT) can be used to optimize the geometry of this compound and calculate its quantum-chemical properties. researchgate.net This can provide insights into its electronic structure, spectral data, and the reaction mechanisms of its transformations. For example, DFT could model the transition states of its synthesis or derivatization, helping to rationalize and predict reaction outcomes. researchgate.net

Molecular Dynamics (MD) Simulations : MD simulations can model the behavior of this compound in different environments, such as in aqueous solution or interacting with a biological macromolecule. This is crucial for understanding its solvation, conformational preferences, and potential binding modes to a target protein.

Quantitative Structure-Activity Relationship (QSAR) : If a series of derivatives are synthesized and tested for a specific biological activity, QSAR models can be developed. mdpi.com These models correlate structural or physicochemical properties (descriptors) with activity, enabling the prediction of the efficacy of new, unsynthesized compounds and guiding the design of more potent derivatives. mdpi.com For instance, modeling the binding affinity to human serum albumin (HSA) is a common application for understanding the pharmacokinetic profile of sulfonated molecules. mdpi.com

A key challenge is the accurate representation of the sulfonic acid group and its interactions, particularly its state of protonation and hydrogen bonding capabilities, which requires robust and well-validated computational protocols. researchgate.net

Table 2: Application of Computational Modeling to this compound

| Modeling Technique | Research Focus | Predicted Properties/Outcomes |

| Density Functional Theory (DFT) | Electronic structure and reactivity. researchgate.net | Optimized molecular geometry, pKa, IR/NMR spectra, reaction pathways. researchgate.netresearchgate.net |

| Molecular Dynamics (MD) | Behavior in solution and interactions. | Solvation free energy, conformational landscape, binding affinity to targets. |

| QSAR | Correlation of structure and activity. mdpi.com | Predictive models for biological activity or toxicity of derivatives. |

Exploration of Bio-inspired Synthesis and Transformations

Drawing inspiration from nature's synthetic machinery offers a pathway to novel and efficient chemical transformations under environmentally benign conditions. acs.org Biocatalysis, the use of isolated enzymes or whole-cell systems, is a key component of this approach and holds considerable promise for the synthesis and functionalization of this compound. acs.org

Future research directions include:

Enzymatic Cascade Reactions : Instead of single-step transformations, multi-enzyme cascades can be designed for more complex syntheses in a one-pot setting. csic.es For example, an aldolase (B8822740) could be used to form a C-C bond, followed by a ketoreductase to stereoselectively reduce a ketone, all within the same reaction vessel. csic.es This approach improves efficiency by eliminating the need to isolate intermediates.

Directed Evolution of Enzymes : While natural enzymes may possess some activity towards this compound, their performance can often be improved. Directed evolution techniques can be used to mutate and screen enzymes, tailoring their active sites to enhance activity, selectivity, and stability for specific non-natural substrates like this one.

Synthesis of Bio-conjugates : The functional groups of this compound (ketone and sulfonic acid) make it a candidate for bio-conjugation. It could potentially be linked to peptides, sugars, or other biological molecules to create novel functional materials or probes for chemical biology.

The primary challenge in this area is identifying or engineering enzymes that recognize and act upon this specific sulfonated, non-natural substrate. The inherent reactivity and solubility characteristics imparted by the sulfonic acid group may require significant protein engineering efforts to achieve efficient biocatalytic conversion.

Sustainable and Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry, which aim to reduce waste and hazard in chemical processes, are increasingly guiding synthetic strategy. researchgate.net Applying these principles to the synthesis and use of this compound is a critical area for future investigation.

Key research opportunities in green chemistry include:

Use of Greener Solvents : Shifting away from hazardous organic solvents towards more benign alternatives like water or supercritical fluids is a core tenet of green chemistry. fzgxjckxxb.com Given the water-solubility of sulfonic acids, developing synthetic routes in aqueous media is a particularly attractive goal.

Development of Heterogeneous Catalysts : To simplify product purification and enable catalyst recycling, research can focus on developing solid-supported catalysts. For instance, a catalyst for the synthesis of this compound could be immobilized on a solid support like a resin or zeolite. scispace.com Sulfonic acid groups themselves can be incorporated into materials to create solid acid catalysts, which are often used in green chemistry to replace hazardous liquid acids. scispace.com

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net This involves favoring addition reactions over substitutions or eliminations that generate byproducts.